molecular formula C11H14FN B3074220 N-(Cyclopropylmethyl)-3-fluoro-benzylamine CAS No. 1019506-87-6

N-(Cyclopropylmethyl)-3-fluoro-benzylamine

Cat. No. B3074220
M. Wt: 179.23 g/mol
InChI Key: OVLUQBCEXNZXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)-3-fluoro-benzylamine is a chemical compound with the following structural formula: !N-(Cyclopropylmethyl)-3-fluoro-benzylamine



Synthesis Analysis

The synthesis of N-(Cyclopropylmethyl)-3-fluoro-benzylamine involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it likely includes reactions such as amine substitution , fluorination , and cyclopropylmethyl group introduction . Researchers may employ various reagents and conditions to achieve this synthesis.



Molecular Structure Analysis

The molecular structure of N-(Cyclopropylmethyl)-3-fluoro-benzylamine consists of a benzylamine core with a cyclopropylmethyl group attached to the nitrogen atom and a fluorine atom on the benzene ring. The cyclopropylmethyl moiety contributes to its unique stability and reactivity.



Chemical Reactions Analysis

N-(Cyclopropylmethyl)-3-fluoro-benzylamine can participate in various chemical reactions, including nucleophilic substitutions , alkylation , and aromatic transformations . Its reactivity depends on the functional groups present and the reaction conditions.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Investigate the melting behavior.

    • Solubility : Assess its solubility in various solvents.

    • Color : Describe its appearance (e.g., colorless, yellow, etc.).



  • Chemical Properties :

    • Acidity/Basicity : Determine its acidity or basicity.

    • Stability : Investigate its stability under different conditions.

    • Reactivity : Explore its reactivity with other compounds.




Scientific Research Applications

Analgesic Properties

N-(Cyclopropylmethyl)-3-fluoro-benzylamine derivatives have been studied for their potential as analgesics. A specific compound, identified as SLL-039, was found to be a highly selective and potent κ opioid agonist, showing promise in the treatment of pain without causing sedation, a common side effect of κ opioid receptor agonists (Xiao et al., 2019).

Synthesis and Structural Features

Monofluorinated cyclopropanecarboxylates, which include derivatives of N-(Cyclopropylmethyl)-3-fluoro-benzylamine, have been synthesized and analyzed for their structural features. These compounds have been used as starting materials for the synthesis of various amides and amines, including tranylcypromine analogs, highlighting their versatility in organic chemistry (Haufe et al., 2002).

Cognitive Dysfunction Treatment

Research has explored the use of specific derivatives of N-(Cyclopropylmethyl)-3-fluoro-benzylamine for treating cognitive dysfunction induced by phencyclidine (PCP). NE-100, a potent σ receptor ligand, was shown to improve PCP-induced cognitive dysfunction in animal models, suggesting potential therapeutic applications (Ogawa et al., 1994).

Anticancer Activity

Benzylamine derivatives supported by platinum(IV) complexes, including 4-fluoro and 4-chloro containing complexes, have shown significant anticancer activities. These complexes exhibit impressive DNA binding properties, contributing to their potential as anticancer agents (Ameta et al., 2013).

Monoamine Oxidase Inhibition

Fluorinated phenylcyclopropylamines, which are structurally related to N-(Cyclopropylmethyl)-3-fluoro-benzylamine, have been studied as inhibitors of monoamine oxidase A and B. These compounds demonstrated increased inhibitory activity towards both enzymes, indicating potential applications in the treatment of neurological disorders (Yoshida et al., 2004).

Fluorination in Medicinal Chemistry

The ortho-fluorination of benzylamines, including N-(Cyclopropylmethyl)-3-fluoro-benzylamine derivatives, has been catalyzed using palladium and N-fluoro-2,4,6-trimethylpyridinium triflate, showcasing the importance of fluorination in medicinal chemistry and synthesis (Wang et al., 2009).

Safety And Hazards


  • Toxicity : Assess its toxicity based on available data.

  • Handling Precautions : Provide guidelines for safe handling.

  • Environmental Impact : Consider its impact on the environment.


Future Directions


  • Biological Studies : Investigate its biological activity (e.g., antimicrobial, anticancer).

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

  • Pharmacological Applications : Evaluate its potential as a drug candidate.


properties

IUPAC Name

1-cyclopropyl-N-[(3-fluorophenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLUQBCEXNZXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclopropylmethyl)-3-fluoro-benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Cyclopropylmethyl)-3-fluoro-benzylamine
Reactant of Route 2
Reactant of Route 2
N-(Cyclopropylmethyl)-3-fluoro-benzylamine
Reactant of Route 3
Reactant of Route 3
N-(Cyclopropylmethyl)-3-fluoro-benzylamine
Reactant of Route 4
N-(Cyclopropylmethyl)-3-fluoro-benzylamine
Reactant of Route 5
Reactant of Route 5
N-(Cyclopropylmethyl)-3-fluoro-benzylamine
Reactant of Route 6
Reactant of Route 6
N-(Cyclopropylmethyl)-3-fluoro-benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.